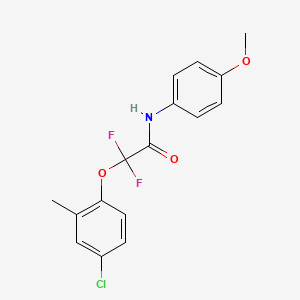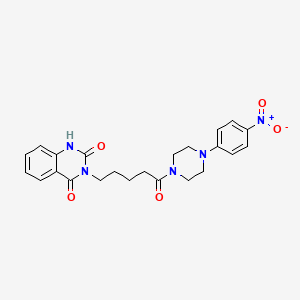
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazoline is a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the condensation of 2-aminobenzylamine with a suitable carbonyl compound. There are several methods for the synthesis of 3-substituted quinazoline-2,4-diones, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .
科学的研究の応用
Antimicrobial Applications
A study on the synthesis and antimicrobial activities of substituted quinazoline derivatives demonstrated that these compounds exhibit promising antibacterial and antifungal activities. The compounds were synthesized and screened in vitro for activity against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. The results indicated that some of the synthesized compounds showed significant antimicrobial potential, highlighting their application in addressing microbial infections (Vidule, 2011).
Antihypertensive Applications
Research on thienopyrimidinedione derivatives, which are structurally related to quinazoline derivatives, revealed their potential as antihypertensive agents. These compounds were evaluated in spontaneously hypertensive rats, showing promising results as oral antihypertensive agents. This suggests that quinazoline derivatives could be explored further for their potential applications in managing hypertension (Russell et al., 1988).
Anticancer Applications
A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The compounds exhibited cytotoxic activity against MCF-7 and HeLa cell lines, suggesting their potential application in cancer treatment. This research underscores the importance of quinazoline derivatives in the development of new anticancer therapeutics (Poorirani et al., 2018).
Antiviral Applications
Another research effort synthesized a series of quinazoline derivatives and evaluated their antitumor and antiviral activities. Among the synthesized compounds, some exhibited broad-spectrum antitumor activity, and others showed moderate anti-HIV-1 potency. These findings indicate the potential utility of quinazoline derivatives in developing antiviral therapies (El-Sherbeny et al., 2003).
作用機序
The mechanism of action of “3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological activity. Given that it is a quinazoline derivative, it could potentially interact with various biological targets. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling pathways .
特性
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c29-21(26-15-13-25(14-16-26)17-8-10-18(11-9-17)28(32)33)7-3-4-12-27-22(30)19-5-1-2-6-20(19)24-23(27)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFAQYVZBPZGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)
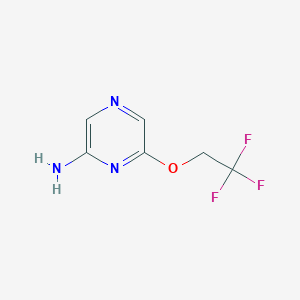
![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)

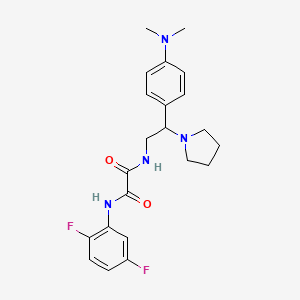
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)
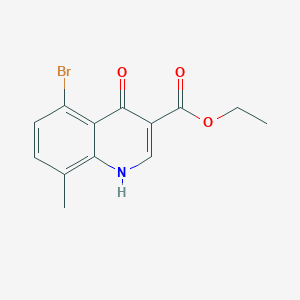
![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
